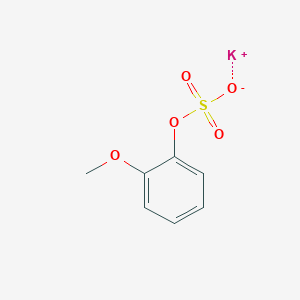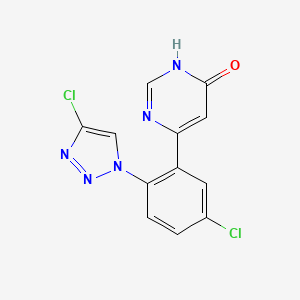
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group containing two chlorine atoms and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a halopyrimidine is reacted with an appropriate nucleophile under controlled conditions . For instance, the reaction of 2,4-dichloropyrimidine with a nucleophile such as phenyllithium can yield the desired substituted pyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .
科学研究应用
6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties can be exploited in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleophilic aromatic substitution reactions.
作用机制
The mechanism of action of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but lacks the triazole ring.
4-Chloro-6-methoxypyrimidine: Contains a methoxy group instead of the triazole ring and phenyl group.
Uniqueness
The presence of both the triazole ring and the phenyl group with chlorine substitutions makes 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one unique. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development .
属性
分子式 |
C12H7Cl2N5O |
|---|---|
分子量 |
308.12 g/mol |
IUPAC 名称 |
4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H7Cl2N5O/c13-7-1-2-10(19-5-11(14)17-18-19)8(3-7)9-4-12(20)16-6-15-9/h1-6H,(H,15,16,20) |
InChI 键 |
XPCUWLJUZBLRQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)N3C=C(N=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


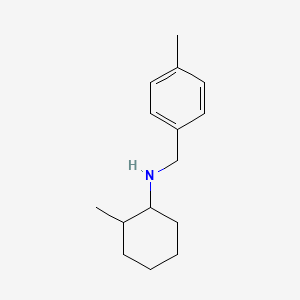
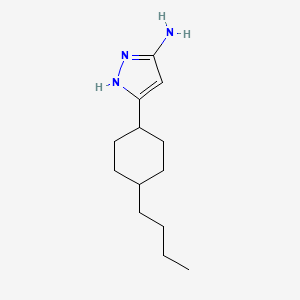
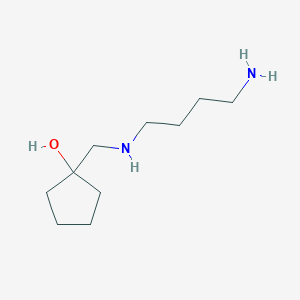
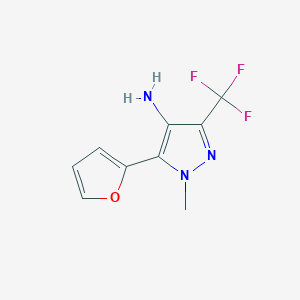
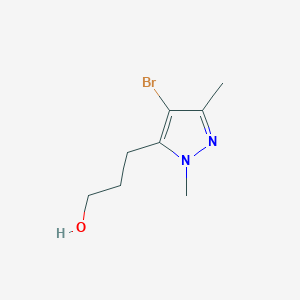
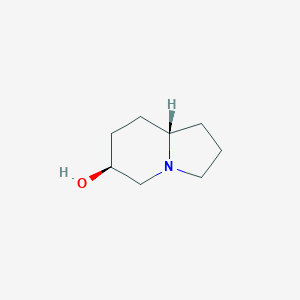
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
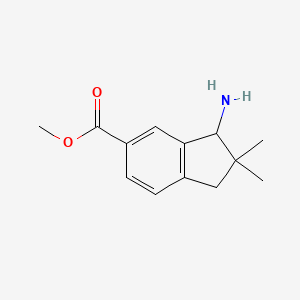
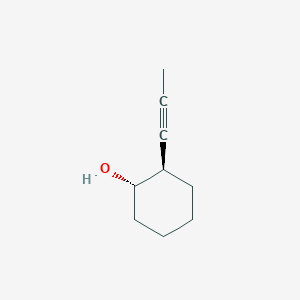
![7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid](/img/structure/B13326598.png)
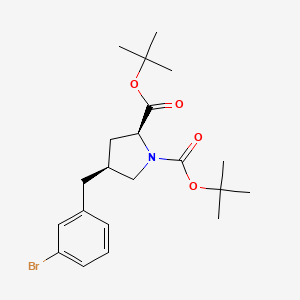
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)
